6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Description
6-Ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a 6-ethyl substituent on the pyrimidine core and a 1-(oxan-4-yl)pyrrolidin-3-yl group attached via the N-amine position. The compound combines a pyrimidine scaffold with a pyrrolidine ring linked to a tetrahydropyran (oxane) moiety, which may enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to simpler pyrimidine analogs.
Properties
IUPAC Name |
6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-12-9-15(17-11-16-12)18-13-3-6-19(10-13)14-4-7-20-8-5-14/h9,11,13-14H,2-8,10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYOFBAQBMPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC2CCN(C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethyl group and the amine group. The oxan-4-yl group is then attached to the pyrrolidine ring, which is subsequently linked to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an amine.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine exhibit anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A notable study demonstrated that modifications to the pyrimidine structure can enhance its efficacy against various cancer cell lines (e.g., breast and colon cancer) .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Pyrrolidine derivatives have been linked to neuroprotective effects and cognitive enhancement. A study focusing on similar structures found that they could modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .
Drug Development
6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine can serve as a lead compound in drug development due to its unique structural features. Its ability to interact with multiple biological targets makes it a candidate for multi-target drug design, particularly in treating complex diseases that require simultaneous modulation of various pathways .
Synthesis and Modification
The synthesis of this compound has been explored through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. Modifications at the pyrimidine ring or the oxan group can lead to derivatives with improved pharmacokinetic properties or enhanced biological activity .
Case Studies
- Anticancer Activity Study : A recent study evaluated the anticancer effects of a series of pyrimidine derivatives, including compounds structurally related to 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity .
- Neuroprotective Effects : In another investigation, researchers examined the effects of pyrrolidine-based compounds on neurodegeneration models. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine and Quinazoline Derivatives
*Calculated based on empirical formula.
Substituent Effects and Functional Implications
Pyrimidine Core Modifications
- 6-Ethyl vs. 6-Chloro : The ethyl group in the target compound may enhance lipophilicity compared to the electron-withdrawing chloro substituent in CAS 1311314-57-4 . Chloro-substituted analogs are often used as intermediates for further functionalization, whereas ethyl groups may improve metabolic stability .
- Unsubstituted vs.
Amine Group Variations
- Piperidine vs. Pyrrolidine : Replacing pyrrolidine with 4-methylpiperidine () increases steric bulk, which could alter binding kinetics in enzyme inhibition .
Biological Activity
The compound 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine possesses a complex structure characterized by a pyrimidine ring substituted with an ethyl group and a pyrrolidine moiety linked to an oxane ring. The molecular formula is CHNO, with a molecular weight of approximately 284.35 g/mol.
Research indicates that compounds similar to 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine interact with various biological targets. Notably, they may act as inhibitors of specific kinases or receptors involved in cellular signaling pathways. For instance, the inhibition of PI3K (phosphoinositide 3-kinase) is a common mechanism for compounds in this class, which can lead to anti-cancer effects by inhibiting cell proliferation and promoting apoptosis in tumor cells .
Biological Activity Overview
The biological activity of 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine release in immune cells | |
| Antimicrobial | Inhibits growth of certain bacterial strains |
Case Studies
- Antitumor Activity : In a study evaluating the effects of pyrimidine derivatives on cancer cells, 6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent. The compound was shown to induce apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of similar compounds. It was found that these derivatives could significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating their potential utility in treating inflammatory diseases .
- Antimicrobial Activity : Research focusing on the antimicrobial properties revealed that this compound exhibited inhibitory effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
